molecular formula C14H15NO4 B1201175 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 50995-74-9

7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1201175
CAS No.: 50995-74-9
M. Wt: 261.27 g/mol
InChI Key: WHCPTFFIERCDSB-UHFFFAOYSA-N
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Description

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is particularly notable for its photophysical properties, making it a valuable tool in fluorescence studies and various scientific applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to label synthetic peptides for high-throughput detection . The compound’s fluorescence properties are influenced by its interactions with different biomolecules, which can alter its quantum yield, decay time, and solvent relaxation time . These interactions are crucial for studying the dynamics of biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties allow researchers to track its distribution and interactions within cells, providing insights into cellular dynamics . For example, its interaction with micelles can significantly alter its photophysical properties, which can be used to study the solvation dynamics of water molecules at the micelle interfaces .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form intramolecular charge transfer (ICT) states and twisted intramolecular charge transfer (TICT) states, depending on the surrounding environment . These states are crucial for its fluorescence properties and can be used to study the nature of its interactions with different biomolecules. The compound’s ability to form these states makes it a valuable tool for studying molecular interactions and dynamics.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. The compound’s fluorescence properties can change over time due to factors such as aggregation and complex formation . These changes can affect its long-term effects on cellular function, making it essential to monitor its stability and degradation in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used as a fluorescent label without causing significant adverse effects. At high doses, it may exhibit toxic effects, which need to be carefully monitored . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels . These interactions are essential for understanding its role in biochemical processes and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, which are crucial for its effectiveness as a fluorescent probe. Understanding these factors is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, influencing its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

For industrial production, the Pechmann condensation is often optimized for higher yields and efficiency. This can involve the use of solid acid catalysts, which are reusable and environmentally friendly. These catalysts include heteropolyacids and zeolites, which offer advantages such as reduced reaction times and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield coumarin-3,4-quinone derivatives, while substitution reactions can introduce various functional groups into the coumarin structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its strong fluorescence and sensitivity to environmental changes make it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

7-(diethylamino)-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCPTFFIERCDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198994
Record name 7-Diethylaminocoumarin-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-74-9
Record name 7-Diethylaminocoumarin-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Diethylaminocoumarin-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Diethylamino)coumarin-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

--A solution of the ester 1 (11.6g, 40 mmol) in MeOH (100 ml) was heated under reflux and 0.5 M aq. NaOH (100 ml) was added rapidly. A yellow solid precipitated within 5 min and the mixture was cooled and acidified with 2 M aq. HCl to give an orange solid which was filtered and washed with 2 M aq. HCl, then with water until neutral and finally with MeOH (50 ml), and dried in vacuo to give the acid 2 (9.4 g) A sample recrystallised from MeOH-diisopropyl ether as orange laths, m.p. 231-232° C. (lit. m.p. 227-229° C. see U.S. Pat. No. 4,317,774).
Name
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
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7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

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